REACTION_CXSMILES
|
F[C:2](F)(F)C1(F)OC1(F)F.[F:11][C:12]([F:20])([F:19])[C:13]([C:15]([F:18])([F:17])[F:16])=O>>[F:11][C:12]([F:20])([F:19])[C:13](=[CH2:2])[C:15]([F:18])([F:17])[F:16]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained at a temperature in the range of about 400° to about 650° C.
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Type
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ADDITION
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Details
|
containing a fluorinated catalyst (
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Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)=C)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |